molecular formula C7H5FN2O B15230183 6-fluoro-1H-indazol-7-ol CAS No. 1638763-66-2

6-fluoro-1H-indazol-7-ol

Katalognummer: B15230183
CAS-Nummer: 1638763-66-2
Molekulargewicht: 152.13 g/mol
InChI-Schlüssel: WDVPQXOJTVNENV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-fluoro-1H-indazol-7-ol is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their wide range of biological activities and are often used in medicinal chemistry for the development of new drugs. The presence of a fluorine atom at the 6th position and a hydroxyl group at the 7th position of the indazole ring imparts unique chemical properties to this compound.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-1H-indazol-7-ol can be achieved through various methods. One common approach involves the cyclization of 2-fluorobenzaldehyde with hydrazine hydrate under acidic conditions to form the indazole ring. The hydroxyl group can then be introduced through subsequent oxidation reactions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts such as copper acetate and solvents like dimethyl sulfoxide (DMSO) are often used to facilitate the reactions .

Analyse Chemischer Reaktionen

Types of Reactions

6-fluoro-1H-indazol-7-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions include various substituted indazoles, amines, and ketones, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

6-fluoro-1H-indazol-7-ol has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 6-fluoro-1H-indazol-7-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity to these targets, while the hydroxyl group can form hydrogen bonds, stabilizing the interaction. These interactions can modulate various biological pathways, leading to the compound’s observed effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1H-indazole: Lacks the fluorine and hydroxyl groups, resulting in different chemical properties and biological activities.

    6-chloro-1H-indazol-7-ol: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and potency.

    7-hydroxy-1H-indazole: Lacks the fluorine atom, affecting its binding affinity and biological activity.

Uniqueness

6-fluoro-1H-indazol-7-ol is unique due to the presence of both the fluorine atom and the hydroxyl group, which confer distinct chemical reactivity and biological properties. These functional groups enhance its potential as a versatile compound in various scientific and industrial applications .

Eigenschaften

CAS-Nummer

1638763-66-2

Molekularformel

C7H5FN2O

Molekulargewicht

152.13 g/mol

IUPAC-Name

6-fluoro-1H-indazol-7-ol

InChI

InChI=1S/C7H5FN2O/c8-5-2-1-4-3-9-10-6(4)7(5)11/h1-3,11H,(H,9,10)

InChI-Schlüssel

WDVPQXOJTVNENV-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C2=C1C=NN2)O)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.